molecular formula C17H15N5O B13921200 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-

Cat. No.: B13921200
M. Wt: 305.33 g/mol
InChI Key: WAKOOJIYVSJBBE-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with an indazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method for synthesizing 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves the following steps:

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer with different electronic properties and biological activities.

    1,2,5-Oxadiazole: Known for its high-energy material applications.

    1,3,4-Oxadiazole: Widely studied for its medicinal properties.

Uniqueness

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole and indazole rings makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

[5-(2-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)20-22(16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2

InChI Key

WAKOOJIYVSJBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=NC(=NO4)CN

Origin of Product

United States

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